3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClIN2O2S and a molecular weight of 348.59 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the pyrazole ring, followed by sulfonylation and iodination steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-azido-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, 3-thiocyanato-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, and 3-methoxy-1-isobutyl-1H-pyrazole-4-sulfonyl chloride.
Oxidation and Reduction Reactions: Products include 3-iodo-1-isobutyl-1H-pyrazole-4-sulfonamide and 3-iodo-1-isobutyl-1H-pyrazole-4-sulfone.
Scientific Research Applications
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrazole
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-1-isobutyl-1H-pyrazole
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Uniqueness
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the iodine and sulfonyl chloride functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and research .
Properties
IUPAC Name |
3-iodo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2O2S/c1-5(2)3-11-4-6(7(9)10-11)14(8,12)13/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDWACSMTWMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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